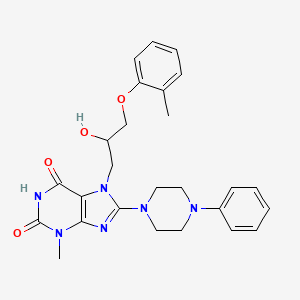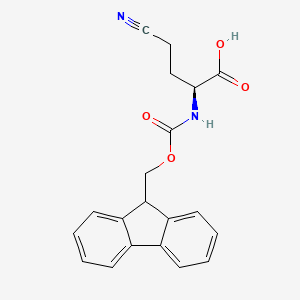
(S)-2-(Fmoc-氨基)-4-氰基丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Amino acids and short peptides modified with the Fmoc group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc-protected amino acid can be added to MeOH, EtOH, or iPrOH, and SOCl2 was added slowly at 0 °C. The reaction mixture was stirred at room temperature until completion .Molecular Structure Analysis
The fluorenyl group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC . The type of gel formed depends on the amino acid used and, in the case of FmocF, the final pH of the system .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The resin without the Fmoc group, formed in the previous step, is then protonated, resulting in the final product of resin with a free –NH2 group .Physical And Chemical Properties Analysis
Amino acids and short peptides modified with the Fmoc group possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .科学研究应用
不对称合成
像(S)-N-Fmoc-2-氨基-4,4,4-三氟丁酸这样的衍生物在科学研究中的一个重要应用是不对称合成领域。这种化合物由于其对映体纯度而作为药物设计中亮氨酸部分的生物等排体的需求量很大。研究人员已经开发出一种大规模制备目标(S)-N-Fmoc衍生物的方法,利用可回收的手性助剂与甘氨酸席夫碱形成相应的Ni(II)配合物,然后在碱性条件下进行烷基化。这一过程促进了对映体纯衍生物的制备,用于制药应用,突出了该化合物在创建高度特异和活性的药物成分中的实用性(Jianlin Han et al., 2019)。
功能材料制造
另一个关键应用是用Fmoc修饰的氨基酸和短肽制造功能材料。由于Fmoc部分固有的疏水性和芳香性,这些分子表现出显著的自组装特性,促进了构件的缔合。这种自组织能力在各种应用中得到利用,包括细胞培养、生物模板化、药物输送以及治疗和抗生素特性的开发。此类材料展示了Fmoc修饰化合物在创建生物启发功能材料方面的多功能性,在生物医学和材料科学领域有着广泛的应用(Kai Tao et al., 2016)。
固相肽合成
Fmoc氨基酸在固相肽合成(SPPS)中是基础性的,为肽和蛋白质的合成提供了一种可靠的方法。通过开发各种固体载体、键和侧链保护基团,以及对溶剂化条件的改进,这一方法得到了增强。Fmoc SPPS方法学方面的进步使得合成生物活性肽、小蛋白质和同位素标记肽成为可能。这种合成方法的正交性凸显了它在生物有机化学中的重要性,为复杂生物分子的探索和合成提供了一个多功能工具(G. Fields & R. Noble, 2009)。
分析化学
在分析化学中,(S)-2-(Fmoc-氨基)-4-氰基丁酸的衍生物用于选择性测定仲氨基酸。此应用涉及用9-芴甲基氯甲酸酯(FMOC-Cl)进行柱前衍生化,然后进行高效液相色谱(HPLC)分析。衍生化过程允许灵敏和特异地检测复杂生物样品中的氨基酸,展示了该化合物在增强生化研究分析方法中的效用(S. Einarsson, 1985)。
作用机制
Target of Action
Fmoc-l-cba-oh, also known as (S)-2-(Fmoc-amino)-4-cyanobutanoic acid, is primarily used as a protecting group for amines in the field of organic synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Once the Fmoc group is attached to the amine, it serves as a protective barrier , preventing the amine from reacting with other compounds during the synthesis process . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It is a part of the solid-phase peptide synthesis (SPPS) process, where it protects the N-terminus of the peptide chain . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Result of Action
The primary result of the action of Fmoc-l-cba-oh is the successful protection of the amine group during peptide synthesis . This protection allows for the synthesis of complex peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-l-cba-oh is influenced by the chemical environment . For instance, the Fmoc group is base-labile and can be removed rapidly by a base . The choice of base, such as piperidine, can influence the efficiency of Fmoc removal . Additionally, the Fmoc group is stable under acidic conditions, which is beneficial during certain stages of peptide synthesis .
安全和危害
生化分析
Biochemical Properties
The Fmoc group, including (S)-2-(Fmoc-amino)-4-cyanobutanoic acid, possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . It is used in the chemical synthesis of peptides, allowing for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Molecular Mechanism
The molecular mechanism of (S)-2-(Fmoc-amino)-4-cyanobutanoic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The Fmoc group, including (S)-2-(Fmoc-amino)-4-cyanobutanoic acid, has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF), a common deprotection cocktail for Fmoc during solid-phase peptide synthesis (SPPS) .
Metabolic Pathways
It is known that Fmoc-modified amino acids and short peptides possess eminent self-assembly features .
Transport and Distribution
It is known that Fmoc-modified amino acids and short peptides possess eminent self-assembly features .
Subcellular Localization
It is known that Fmoc-modified amino acids and short peptides possess eminent self-assembly features .
属性
IUPAC Name |
(2S)-4-cyano-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10,12H2,(H,22,25)(H,23,24)/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSKJCGILKSAFL-SFHVURJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

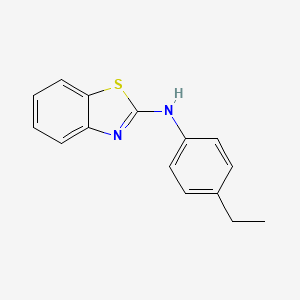
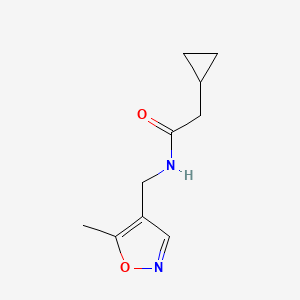


![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2763538.png)
![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B2763539.png)
![3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2763540.png)
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2763544.png)
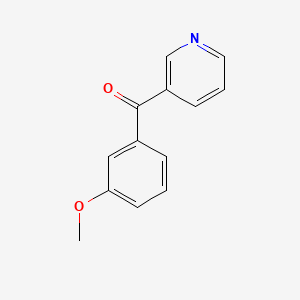
![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)
![6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2763547.png)
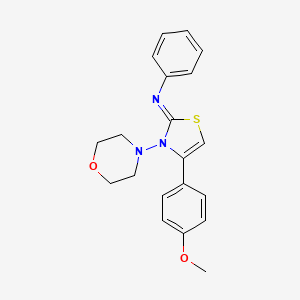
![(6R,7R)-7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2763552.png)
